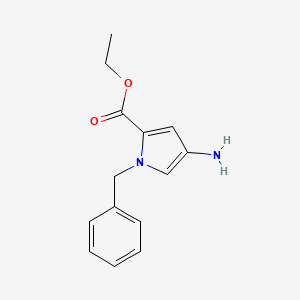

![molecular formula C21H22N2O B2653566 3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide CAS No. 329778-41-8](/img/structure/B2653566.png)

3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

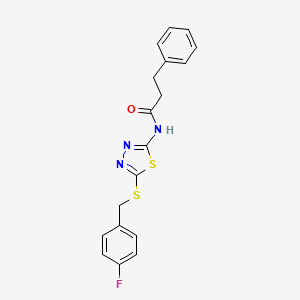

The compound is a complex organic molecule that contains an indole group and a dimethylphenyl group. Indole is a bicyclic compound made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The dimethylphenyl group is a phenyl group with two methyl substituents .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-component reactions . For instance, a series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives were synthesized by the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indole group would contribute a bicyclic structure, while the dimethylphenyl group would add further complexity .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, indole compounds are known to participate in a variety of chemical reactions. They can act as a serotonin releasing agent and serotonin activity enhancer .Wissenschaftliche Forschungsanwendungen

Polymerization and Material Science

- Stereospecific Polymerization : Acrylamide derivatives like N,N-Dimethylacrylamide (DMA) have been polymerized using specific catalysts to produce polymers with narrow molecular weight distributions and varying tacticity (isotactic, syndiotactic). These polymers have potential applications in creating materials with specific mechanical and chemical properties (Kobayashi et al., 1999).

- Hydrogel Layers : Photo-cross-linkable copolymers of N-isopropylacrylamide demonstrate temperature and pH-responsive behaviors. These materials have applications in drug delivery systems and as sensors due to their responsive nature to environmental changes (Harmon et al., 2003).

Biochemical Applications

- Protein Fluorescence Quenching : Acrylamide is an efficient quencher of tryptophanyl fluorescence, providing a method to study protein conformation and exposure of tryptophan residues. This technique is useful in understanding protein structure and dynamics (Eftink & Ghiron, 1976).

Catalysis and Chemical Synthesis

- Metal Catalyst Supports : Microporous poly-acrylamide resins have been developed as supports for metal catalysts, showing high affinity to protonic solvents and uniform distribution of metal throughout the resin particles. These materials are used in catalytic processes for chemical synthesis (Králik et al., 1995).

Environmental and Analytical Chemistry

- Detection of Tritium-labelled Proteins and Nucleic Acids : A method utilizing acrylamide gels and scintillation autography for detecting tritium in polyacrylamide gels provides a sensitive technique for analyzing tritium-labelled biomolecules (Bonner & Laskey, 1974).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-15-7-8-17(16(2)13-15)9-10-21(24)22-12-11-18-14-23-20-6-4-3-5-19(18)20/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHWSKDJNXJDIB-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653484.png)

![3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2653486.png)

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)

![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)

![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)

![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)